4-Bromo-3-chloro-2-methoxybenzaldehyde
Description
Molecular Formula: C₈H₆BrClO Average Mass: 233.489 g/mol Structure: A benzaldehyde derivative with substituents at positions 2 (methoxy), 3 (chloro), and 4 (bromo). The methoxy group (-OCH₃) is electron-donating, while the bromo and chloro groups are electron-withdrawing, creating a polarized aromatic system.
Properties
IUPAC Name |
4-bromo-3-chloro-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXDMDAOPHUYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-chloro-2-methoxybenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2-methoxybenzaldehyde. The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the scale of production and the desired specifications of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the halogen substituents under appropriate conditions.
Major Products Formed
Oxidation: 4-Bromo-3-chloro-2-methoxybenzoic acid.
Reduction: 4-Bromo-3-chloro-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-chloro-2-methoxybenzaldehyde is used in scientific research for several purposes:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-methoxybenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine and chlorine substituents also influence its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : The bromo and chloro groups in the target compound may enhance binding to hydrophobic enzyme pockets, similar to halogenated benzaldehydes studied for anticancer activity .
- Material Science : Differences in substituent electronegativity (e.g., -F vs. -OCH₃) could tune electronic properties for optoelectronic applications.
Q & A
Basic: What are the standard synthetic routes for 4-Bromo-3-chloro-2-methoxybenzaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves halogenation and methoxylation of a benzaldehyde precursor. For example, a bromo-chloro intermediate can undergo methoxylation via nucleophilic substitution using methanol and a base like potassium carbonate. Key steps include:
- Starting Materials : 3-Chloro-2-methoxybenzaldehyde (or analogous precursor).
- Reagents : Brominating agents (e.g., NBS or Br₂), methanol, potassium carbonate.
- Conditions : Elevated temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) to enhance reactivity .
Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield. GC-MS or HPLC monitors purity, and column chromatography isolates the product .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₈H₆BrClO₂).
- X-ray Crystallography : Resolves crystal packing and bond angles (if single crystals are obtained). SHELX software is widely used for refinement .
- FT-IR : Identifies functional groups (aldehyde C=O stretch ~1700 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Due to limited toxicological data (as with structurally similar compounds), adopt stringent precautions:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- First Aid :
- Eye Exposure : Flush with water for 15+ minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water; remove contaminated clothing .
- Storage : Under argon in airtight containers at –20°C to prevent degradation .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G**) model:
- Electrostatic Potential (ESP) : Highlights electrophilic sites (e.g., aldehyde carbon).
- HOMO-LUMO Gaps : Predicts reactivity (narrow gaps suggest higher reactivity).
- Vibrational Frequencies : Validates IR spectral assignments .
Software like Gaussian or ORCA implements these methods, with solvent effects modeled using PCM .
Advanced: How does the compound’s reactivity vary under different substitution conditions?
Methodological Answer:
The aldehyde group is susceptible to nucleophilic attack (e.g., Grignard additions), while halogens (Br, Cl) enable cross-coupling (e.g., Suzuki-Miyaura). Key considerations:
- Protection Strategies : Use acetal protection for the aldehyde during halogenation.
- Catalysts : Pd(PPh₃)₄ for coupling reactions; CuI for Ullmann-type arylations.
- Solvent Effects : THF or DMF enhances solubility in metal-catalyzed reactions .
Advanced: What strategies evaluate its biological activity in drug discovery pipelines?
Methodological Answer:
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Br with I) to assess potency changes.
- ADMET Profiling : Computational tools (e.g., SwissADME) predict absorption and toxicity .
- Crystallographic Studies : Co-crystallize with proteins (e.g., cytochrome P450) to map binding modes .
Advanced: How is crystallographic data analyzed to resolve molecular geometry?
Methodological Answer:
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL refines parameters (R-factor < 5%) via iterative least-squares cycles.
- Validation : Check for disorder (e.g., halogen positions) using Olex2 or PLATON .
Advanced: How should conflicting spectral or reactivity data in literature be addressed?
Methodological Answer:
- Reproducibility Tests : Repeat experiments under reported conditions.
- Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals.
- Computational Validation : Compare experimental IR/Raman with DFT-simulated spectra .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 5-Bromo-2-chlorobenzaldehyde) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
